2-(2-Azidoethyl)pyridine

Description

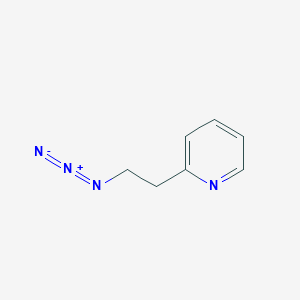

2-(2-Azidoethyl)pyridine (CAS: 856849-81-5) is a pyridine derivative featuring an azidoethyl (-CH2-N3) substituent at the 2-position of the pyridine ring. Its molecular formula is C7H8N4, with an average mass of 148.169 g/mol and a monoisotopic mass of 148.074896 g/mol . The compound is synthesized via nucleophilic substitution, where 2-(2-bromoethyl)pyridine reacts with sodium azide (NaN3) in dry dimethyl sulfoxide (DMSO) under argon, yielding the azide product after 8 hours . This synthesis highlights its accessibility for applications in organic and medicinal chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .

Properties

IUPAC Name |

2-(2-azidoethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c8-11-10-6-4-7-3-1-2-5-9-7/h1-3,5H,4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJGQLXCBSJIIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Azidoethyl)pyridine typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 2-(2-bromoethyl)pyridine with sodium azide (NaN₃) in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution process. The general reaction scheme is as follows:

2-(2-Bromoethyl)pyridine+NaN3→this compound+NaBr

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of azide compounds due to their potential explosiveness. Industrial setups often include safety measures such as controlled temperature and pressure conditions, as well as the use of inert atmospheres to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2-Azidoethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The azide group can be substituted with other functional groups through reactions with nucleophiles or electrophiles.

Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).

Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide (NaN₃) in DMF or DMSO.

Reduction: Hydrogen gas (H₂) with Pd/C catalyst.

Cycloaddition: Alkynes in the presence of a copper(I) catalyst (Cu(I)).

Major Products

Substitution: Various substituted pyridine derivatives.

Reduction: 2-(2-Aminoethyl)pyridine.

Cycloaddition: 1,2,3-Triazole derivatives.

Scientific Research Applications

2-(2-Azidoethyl)pyridine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in bioconjugation techniques, such as click chemistry, to label biomolecules for imaging and diagnostic purposes.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(2-Azidoethyl)pyridine depends on the specific chemical reaction it undergoes. In cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with alkynes to form triazoles. This reaction is facilitated by the presence of a copper(I) catalyst, which activates the alkyne and promotes the formation of the triazole ring. The pyridine ring can also participate in coordination chemistry, forming complexes with metal ions and influencing the reactivity of the compound.

Comparison with Similar Compounds

Table 1: Molecular Properties of this compound and Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | CAS Number |

|---|---|---|---|---|

| This compound | C7H8N4 | 148.17 | Azidoethyl | 856849-81-5 |

| 2-Picolylazide | C6H6N4 | 134.14 | Azidomethyl | 159071-06-4 |

| 2-(2-Aminoethyl)pyridine | C7H10N2 | 122.17 | Aminoethyl | 2706-56-1 |

| 2-(Chloromethyl)pyridine·HCl | C6H6ClN·HCl | 164.03 | Chloromethyl | 6959-47-3 |

Research Findings

- Mechanistic Insight : In CuAAC, this compound’s chelation with Cu(II) facilitates rapid azido-copper interaction, shifting the rate-determining step to alkyne deprotonation .

- Synthetic Utility : The compound serves as a precursor for amines (e.g., N-methyl-2-(pyridin-2-yl)ethylamine) under catalytic conditions (66% yield) .

Biological Activity

2-(2-Azidoethyl)pyridine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The azido group is known for its ability to participate in various chemical reactions, including click chemistry, making this compound a versatile candidate for drug development and other applications.

This compound features a pyridine ring substituted with an azidoethyl group. This structure contributes to its reactivity and biological properties. The presence of the azido group allows for further modifications and conjugations, which can enhance its pharmacological profile.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in the context of drug development.

Antimicrobial Activity

Studies have shown that derivatives of azidoethyl pyridines exhibit significant antimicrobial properties. For instance, compounds derived from this scaffold have been evaluated for their effectiveness against various pathogens, including bacteria and fungi. The mechanism often involves interference with microbial cell wall synthesis or function.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that certain derivatives of this compound possess cytotoxic effects against cancer cell lines. For example, one study reported that compounds with the azidoethyl substitution showed IC50 values in the low micromolar range against specific cancer types, indicating potent activity (Table 1).

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| This compound derivative A | MCF-7 (Breast Cancer) | 3.5 |

| This compound derivative B | HeLa (Cervical Cancer) | 5.0 |

| This compound derivative C | A549 (Lung Cancer) | 4.0 |

The proposed mechanism of action for the anticancer activity includes the induction of apoptosis and cell cycle arrest. Studies utilizing flow cytometry have shown that treatment with these compounds leads to increased sub-G1 phase populations in treated cells, indicating apoptosis.

Case Studies

Several case studies have highlighted the utility of this compound in drug design:

- Antileishmanial Activity : A study synthesized a series of triazole analogues incorporating the azidoethyl group and tested them against Leishmania major. Compounds exhibited significant antileishmanial activity with IC50 values ranging from 1.8 μM to 12.6 μM, showcasing the potential of this scaffold in antiparasitic drug development .

- Antitrypanosomal Activity : Similar derivatives were evaluated for their effectiveness against Trypanosoma brucei, with several compounds showing promising results in vitro, indicating that modifications at the azidoethyl position can enhance biological activity .

- In Vivo Studies : Preliminary in vivo studies have begun to assess the pharmacokinetics and biodistribution of azidoethyl pyridine derivatives, suggesting favorable profiles for further development .

Future Perspectives

The versatility of this compound makes it a compelling candidate for further research. Future studies should focus on:

- Optimization of Derivatives : Exploring different substituents on the pyridine ring to enhance selectivity and potency.

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities.

- Clinical Trials : Progressing promising candidates into preclinical and clinical trials to evaluate their therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.